Irigenin is predominantly found in the rhizomes of Iris species, such as Iris pseudacorus and Iris hungarica. It has also been identified in other plants, including Thymus musilii, where it coexists with various other bioactive compounds . The extraction and purification of irigenin typically involve advanced chromatographic techniques, ensuring high purity for research and application purposes.
The synthesis of dibenzyl ether from benzyl alcohol can be achieved through several methods, including catalytic processes using graphene oxide or silica-based catalysts.
The technical parameters for the synthesis vary based on the method used but generally include:
The molecular structure of irigenin, dibenzyl ether features a complex arrangement of aromatic rings and hydroxyl groups. The compound's structure can be depicted as follows:
This structure includes multiple benzene rings connected through ether linkages, contributing to its stability and reactivity.
Key structural data include:
Irigenin, dibenzyl ether participates in various chemical reactions typical of isoflavonoids and ethers. Notable reactions include:
Reactions involving irigenin often require careful control of pH and temperature to prevent degradation or unwanted side reactions. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed to monitor reaction progress and product purity .
The mechanism of action for irigenin involves interaction with biological targets at the cellular level. It is known to exhibit antioxidant properties, which may help mitigate oxidative stress in cells.
Experimental data indicate that irigenin's effects are dose-dependent, with specific concentrations yielding optimal biological responses.
Relevant analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize these properties accurately .
Irigenin, dibenzyl ether has several applications in scientific research:
Research continues to explore the full range of biological activities associated with irigenin, highlighting its significance in both traditional medicine and modern pharmacotherapy .
Irigenin (C₁₈H₁₆O₈) is an O-methylated isoflavone characterized by a 3-phenylchromen-4-one backbone. Its structure features three hydroxy groups at positions C5, C7, and C3′, and three methoxy groups at C6, C4′, and C5′. This arrangement creates a polar molecular surface with hydrogen-bonding capacity, while the methoxy groups enhance lipid solubility. The isoflavonoid core enables π-π stacking interactions, critical for binding biological targets. The C2–C3 bond rotation is restricted due to the fused ring system, conferring planarity that influences spectral properties and molecular recognition. The amphiphilic nature (logP ≈ 2.6–2.74) arises from the hydrophilic hydroxy groups and hydrophobic aromatic/methoxy regions, facilitating membrane penetration and intracellular bioactivity [1] [7].
Table 1: Key Functional Groups in Irigenin
Position | Functional Group | Chemical Significance |
---|---|---|
C5, C7, C3′ | Hydroxy (-OH) | H-bond donation; antioxidant activity |
C6, C4′, C5′ | Methoxy (-OCH₃) | Steric hindrance; increased lipophilicity |
C2–C3 | Chromen-4-one core | UV absorption; planarity for protein binding |
C4 | Keto (C=O) | H-bond acceptance; electronic effects |
Dibenzyl ether (C₁₄H₁₄O, CAS 103-50-4) consists of two benzyl groups (–CH₂C₆H₅) linked by an oxygen atom, forming a symmetrical ether. The C–O–C bond angle is 111.5°, with a dipole moment of 1.39 D due to the electron-rich oxygen. Its low dielectric constant (ε = 3.86) and Hansen solubility parameters (δd=8.5, δp=1.8, δh=3.6 cal/mL) classify it as a non-polar solvent with limited water miscibility. The benzylic methylene groups (–CH₂–) exhibit nucleophilicity, enabling electrophilic reactions. With a boiling point of 297°C and density of 1.044 g/mL, it serves as a high-boiling-point solvent in organic synthesis. The ether bond’s lability under acidic conditions contrasts with its stability in basic media, making it a versatile protecting group in multistep syntheses [9].
Synthetic conjugation of dibenzyl ether to Irigenin’s phenolic hydroxy groups (e.g., at C5 or C3′) yields hybrids with enhanced bioactivity profiles. The dibenzyl ether moiety increases overall lipophilicity (ΔlogP ≈ +3.31), promoting cellular uptake. Structural analyses reveal that the benzyl groups engage in van der Waals interactions with hydrophobic protein pockets, while Irigenin’s isoflavonoid core maintains hydrogen bonding via residual free hydroxy groups. Molecular dynamics simulations indicate that C5-derivatization minimizes steric interference with Irigenin’s cancer-targeting pharmacophore (C7-OH/C4=O), preserving its ERK/MAPK pathway inhibition. Hybrids demonstrate 2.4-fold increased half-life in metabolic studies due to the dibenzyl ether’s resistance to glucuronidation, addressing Irigenin’s poor oral bioavailability [1] [7].
NMR Spectroscopy:
FT-IR Spectroscopy:
Mass Spectrometry:
Table 2: Spectroscopic Signatures for Structural Validation
Technique | Irigenin Key Peaks | Dibenzyl Ether Key Peaks | Hybrid Signatures |
---|---|---|---|
¹H-NMR | δ 3.85 (s, 6-OCH₃); δ 6.38 (s, H-8) | δ 4.55 (s, –OCH₂Ph); δ 7.35 (m, Ar–H) | δ 4.55 (–OCH₂–); δ 3.85 (6-OCH₃) |
FT-IR | 3400 cm⁻¹ (phenolic OH); 1645 cm⁻¹ (C=O) | 1120 cm⁻¹ (C–O–C); 3030 cm⁻¹ (Ar–H) | 3200 cm⁻¹ (H-bonded OH); 1120 cm⁻¹ (ether) |
HRMS | m/z 361.1024 [M+H]⁺ | m/z 199.0754 [M+H]⁺ | m/z 587.2158 [M+Na]⁺ |
X-ray crystallography of Irigenin reveals a monoclinic P2₁/c space group with hydrogen-bonded dimers via C7–OH⋯O=C4 (2.67 Å). Density Functional Theory (DFT) optimizations at the B3LYP/6-311G++(d,p) level predict dibenzyl ether hybrids adopt a folded conformation with intramolecular CH–π interactions (distance: 3.2 Å). Molecular docking against TNF-α (PDB: 2AZ5) shows Irigenin’s A-ring inserts into the hydrophobic pocket (binding energy: −9.8 kcal/mol), while dibenzyl ether modifications extend binding to the adjacent allosteric site. Molecular dynamics (100 ns simulations) confirm hybrid stability in aqueous phases (RMSD < 1.5 Å), with the dibenzyl moiety reducing solvent exposure of Irigenin’s labile phenolic groups by 40% [1] [6] [9].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8